

Application Notes and Protocol: Ertapenem Susceptibility Testing by Disk Diffusion

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Compound of Interest

Compound Name: *Ertapenem sodium*

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These application notes provide a detailed protocol for determining the susceptibility of bacteria to Ertapenem using the disk diffusion method, also known as the Kirby-Bauer test. This method is a standardized, semi-quantitative *in vitro* test widely used in microbiology. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for accurate and reproducible results.

Principle

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent (in this case, 10 µg of Ertapenem) onto the surface of a Mueller-Hinton agar (MHA) plate that has been uniformly inoculated with a standardized bacterial suspension.[1] During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will form around the disk. The diameter of this inhibition zone is measured and compared to standardized interpretive criteria to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Materials and Reagents

- Ertapenem Antimicrobial Susceptibility Disks: 10 µg
- Mueller-Hinton Agar (MHA) Plates: 150 mm or 100 mm petri dishes. The agar should have a depth of 4 mm and a pH between 7.2 and 7.4.[2] The medium must be prepared to contain low concentrations of thymine and thymidine and appropriate levels of calcium and magnesium ions as specified by CLSI.
- Sterile Saline (0.85%) or Tryptic Soy Broth (TSB)
- 0.5 McFarland Turbidity Standard: This corresponds to a bacterial suspension of approximately 1.5×10^8 CFU/mL.[3]
- Quality Control (QC) Strains: Escherichia coli ATCC® 25922™ is the recommended QC strain for non-fastidious organisms like Enterobacterales.[1]
- Sterile Cotton or Dacron Swabs
- Forceps or Antibiotic Disk Dispenser
- Incubator: Maintained at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air.[1]
- Ruler or Caliper: For measuring zone diameters to the nearest millimeter.
- Vortex Mixer
- Wickerham Card or a card with a white background and contrasting black lines[4]

Experimental Protocol

Inoculum Preparation

- Colony Selection: Using a sterile inoculating loop or needle, select 3 to 5 well-isolated colonies of the same morphological type from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.[2][4]
- Bacterial Suspension: Transfer the selected colonies into a tube containing 4 to 5 mL of sterile saline or TSB.[2]

- Turbidity Adjustment: Vortex the tube thoroughly to create a uniform suspension.[5] Visually compare the turbidity of the bacterial suspension to that of the 0.5 McFarland standard. This comparison should be done against a white background with contrasting black lines to aid in matching the turbidity.[4]
 - If the suspension is too light, add more bacterial growth.
 - If the suspension is too heavy, dilute it with sterile saline or broth.
- Final Inoculum: The adjusted bacterial suspension must be used within 15 minutes of preparation to ensure the correct bacterial density for inoculation.[5]

Inoculation of Mueller-Hinton Agar Plate

- Swab Inoculation: Dip a sterile cotton or dacron swab into the standardized bacterial suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[5]
- Streaking the Plate: Inoculate the entire surface of the dry MHA plate by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[5]
- Final Sweep: Rim the edge of the agar surface with the swab to pick up any excess inoculum.
- Drying Time: Allow the plate to sit for 3 to 5 minutes (but no longer than 15 minutes) to allow the inoculum to be absorbed into the agar before applying the disks.

Application of Ertapenem Disks

- Disk Placement: Using sterile forceps or an antibiotic disk dispenser, place an Ertapenem (10 µg) disk onto the inoculated surface of the MHA plate.
- Adherence: Gently press down on the disk to ensure complete and firm contact with the agar surface. Do not move the disk once it has been placed.
- Spacing: If testing multiple antibiotics on the same plate, ensure disks are placed at least 24 mm apart (center to center) to prevent overlapping of inhibition zones.[1]

Incubation

- **Plate Inversion:** Invert the MHA plates within 15 minutes of disk application to prevent condensation from dripping onto the agar surface.
- **Incubation Conditions:** Place the plates in an incubator set to $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16 to 18 hours in ambient air.[1] Temperatures above 35°C should be avoided.

Reading and Interpretation

- **Zone Measurement:** After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk diameter) to the nearest whole millimeter using a ruler or caliper.
- **Reading Conditions:** View the back of the petri dish against a black, non-reflective background illuminated with reflected light.[1]
- **Interpretation:** Compare the measured zone diameter to the established clinical breakpoints from CLSI or EUCAST guidelines to determine the susceptibility category.

Quality Control

Quality control (QC) must be performed to ensure the accuracy and precision of the testing procedure. This involves testing a reference strain with known susceptibility.

- **QC Organism:** Escherichia coli ATCC® 25922™
- **Frequency:** QC testing should be performed daily or each time a patient isolate is tested. If results are consistently within the acceptable range for 20-30 consecutive days, the frequency may be reduced to weekly.
- **Procedure:** The QC strain should be tested using the exact same procedure as the clinical isolates.
- **Acceptable Ranges:** The zone of inhibition for the QC strain must fall within the established acceptable ranges. If the QC result is out of range, patient results cannot be reported, and the entire procedure must be investigated for potential errors.

Data Presentation

The following tables summarize the quantitative data required for the interpretation of Ertapenem susceptibility testing.

Table 1: CLSI Interpretive Criteria for Ertapenem Disk Diffusion (10 µg Disk) (Source: CLSI M100, 34th Ed., 2024)

Organism Group	Zone Diameter (mm) - Susceptible (S)	Zone Diameter (mm) - Intermediate (I)	Zone Diameter (mm) - Resistant (R)
Enterobacterales	≥ 22	19 - 21	≤ 18
Haemophilus influenzae and Haemophilus parainfluenzae	≥ 22	-	-

Table 2: EUCAST Interpretive Criteria for Ertapenem Disk Diffusion (10 µg Disk) (Source: EUCAST Breakpoint Tables, v. 14.0, 2024)

Organism Group	Zone Diameter (mm) - Susceptible (S)	Zone Diameter (mm) - Resistant (R)
Enterobacterales	≥ 22	< 19

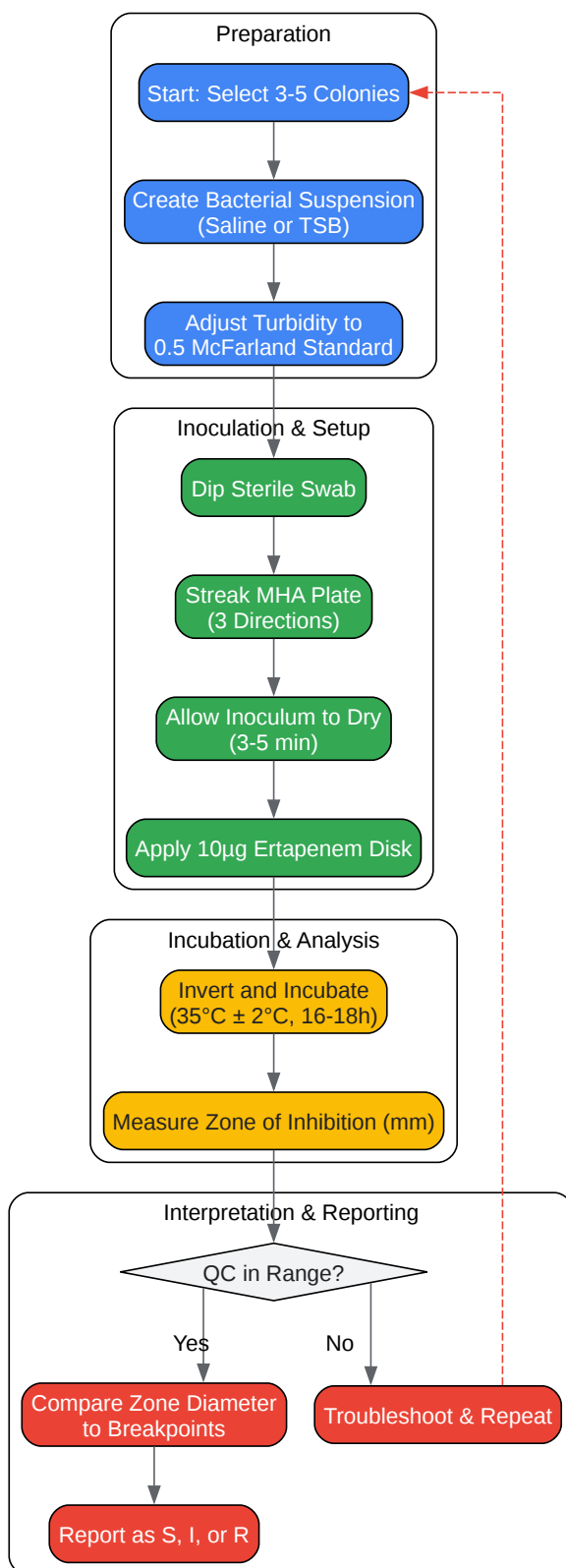
Note: EUCAST has removed the "Intermediate" category for many agent-bug combinations, replacing it with "Susceptible, Increased Exposure (I)". For disk diffusion, this often results in a susceptible or resistant categorization only.

Table 3: Quality Control Ranges for Ertapenem (10 µg Disk) (QC Strain: Escherichia coli ATCC® 25922™)

Organization	Acceptable Zone Diameter Range (mm)
CLSI	24 - 30
EUCAST	29 - 36

Experimental Workflow

The following diagram illustrates the logical flow of the Ertapenem disk diffusion susceptibility testing protocol.



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Caption: Workflow for Ertapenem Disk Diffusion Susceptibility Testing.

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References

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